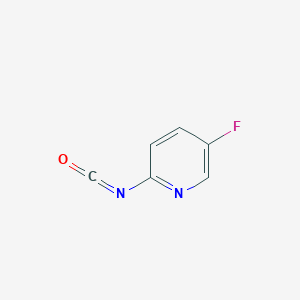
5-Fluoro-2-isocyanatopyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-2-isocyanatopyridine is a fluorinated pyridine derivative Fluorinated compounds are known for their unique chemical properties, which make them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the reaction of 5-chloro-2,3,6-trifluoropyridine with appropriate reagents to introduce the isocyanate group . The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of 5-Fluoro-2-isocyanatopyridine may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems and advanced monitoring techniques helps in maintaining the desired reaction conditions and minimizing impurities.
Analyse Des Réactions Chimiques
Types of Reactions
5-Fluoro-2-isocyanatopyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups using reagents like organometallic compounds.
Addition Reactions: The isocyanate group can react with nucleophiles such as amines to form urea derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions to form different products.
Common Reagents and Conditions
Substitution: Organometallic reagents such as Grignard reagents or organolithium compounds.
Addition: Amines or alcohols under mild conditions.
Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Substitution: Fluorinated pyridine derivatives with various functional groups.
Addition: Urea or carbamate derivatives.
Oxidation/Reduction: Pyridine derivatives with altered oxidation states.
Applications De Recherche Scientifique
5-Fluoro-2-isocyanatopyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactivity.
Medicine: Explored for its potential in drug development, particularly in designing inhibitors for specific enzymes.
Mécanisme D'action
The mechanism of action of 5-Fluoro-2-isocyanatopyridine involves its interaction with specific molecular targets. The fluorine atom’s high electronegativity and the isocyanate group’s reactivity allow the compound to form strong bonds with various biomolecules. This interaction can inhibit enzyme activity or alter protein function, making it a valuable tool in biochemical research and drug development .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluoro-5-isocyanatopyridine: Similar structure but with different positioning of the fluorine and isocyanate groups.
5-Fluoro-2-oxindole: Another fluorinated compound with different functional groups and applications.
5-Fluoro-2′-deoxyuridine: A fluorinated pyrimidine used in cancer treatment.
Uniqueness
5-Fluoro-2-isocyanatopyridine is unique due to the combination of fluorine and isocyanate groups in the pyridine ring.
Propriétés
Formule moléculaire |
C6H3FN2O |
|---|---|
Poids moléculaire |
138.10 g/mol |
Nom IUPAC |
5-fluoro-2-isocyanatopyridine |
InChI |
InChI=1S/C6H3FN2O/c7-5-1-2-6(8-3-5)9-4-10/h1-3H |
Clé InChI |
LGFAMMGLACDBKR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC=C1F)N=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


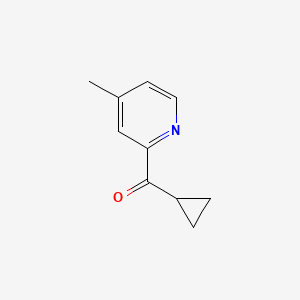
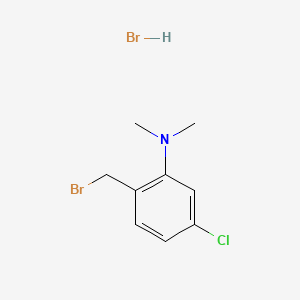
![N-[2-(Adamantan-1-YL)ethyl]-2-chloroacetamide](/img/structure/B13579794.png)
![((8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)hydrazine](/img/structure/B13579802.png)
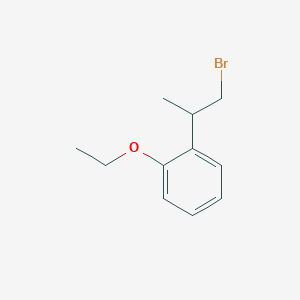
![rac-(2R,4S)-1-[(tert-butoxy)carbonyl]-4-cyclohexylpiperidine-2-carboxylicacid,cis](/img/structure/B13579815.png)
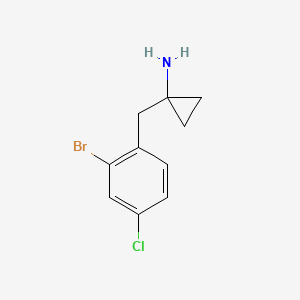
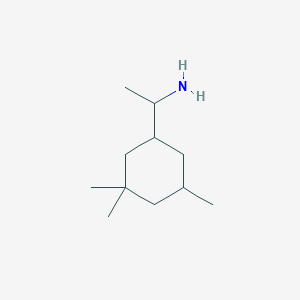
![(1R)-1-{bicyclo[2.2.1]heptan-2-yl}ethan-1-ol](/img/structure/B13579825.png)
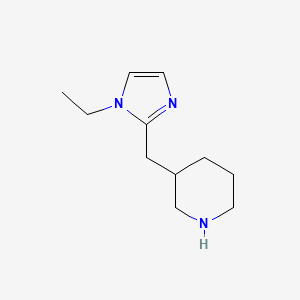
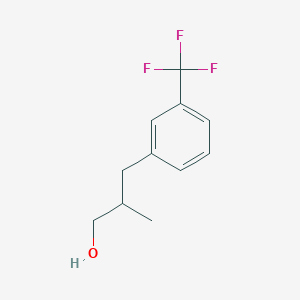
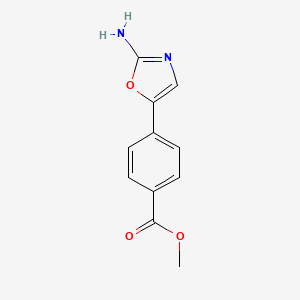
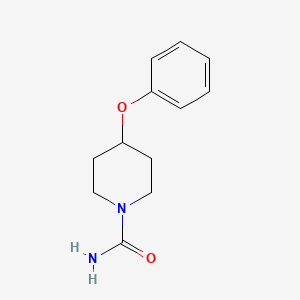
![2-Methyl-2-[4-(pyrrolidin-1-yl)phenyl]propan-1-ol](/img/structure/B13579863.png)
